molecular formula C16H22N4O3S B14567479 1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate CAS No. 61373-12-4

1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate

Cat. No.: B14567479
CAS No.: 61373-12-4
M. Wt: 350.4 g/mol
InChI Key: BANILCMZZQPLPI-UHFFFAOYSA-N
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Description

1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyrazines This compound is characterized by its unique structure, which includes multiple methyl groups and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[4,5-b]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.

Scientific Research Applications

1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar in structure but lacks the imidazo[4,5-b]pyrazine core.

    Cashmeran: Contains a pentamethyl structure but is used primarily in fragrances.

    4,6-Dinitro-1,1,3,3,5-pentamethylindane: Similar in terms of methyl groups but has different functional groups and applications.

Uniqueness

1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate is unique due to its specific combination of the imidazo[4,5-b]pyrazine core and the benzenesulfonate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

61373-12-4

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

benzenesulfonate;1,2,3,5,6-pentamethyl-1,2-dihydroimidazo[4,5-b]pyrazin-1-ium

InChI

InChI=1S/C10H16N4.C6H6O3S/c1-6-7(2)12-10-9(11-6)13(4)8(3)14(10)5;7-10(8,9)6-4-2-1-3-5-6/h8H,1-5H3;1-5H,(H,7,8,9)

InChI Key

BANILCMZZQPLPI-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C2=NC(=C(N=C2N1C)C)C)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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